Urea phosphate

Description

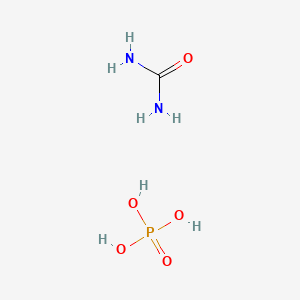

Urea is a carbonyl group with two C-bound amine groups. The commercially available fertilizer has an analysis of 46-0-0 (N-P2O5-K2O). It has a role as a flour treatment agent, a human metabolite, a Daphnia magna metabolite, a Saccharomyces cerevisiae metabolite, an Escherichia coli metabolite, a mouse metabolite and a fertilizer. It is a monocarboxylic acid amide and a one-carbon compound. It is functionally related to a carbonic acid. It is a tautomer of a carbamimidic acid.

A compound formed in the liver from ammonia produced by the deamination of amino acids. It is the principal end product of protein catabolism and constitutes about one half of the total urinary solids.

Urea is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).

Urea is a natural product found in Ascochyta medicaginicola, Vicia faba, and other organisms with data available.

Urea is a nitrogenous compound containing a carbonyl group attached to two amine groups with osmotic diuretic activity. In vivo, urea is formed in the liver via the urea cycle from ammonia and is the final end product of protein metabolism. Administration of urea elevates blood plasma osmolality, resulting in enhanced flow of water from tissues, including the brain, cerebrospinal fluid and eye, into interstitial fluid and plasma, thereby decreasing pressure in those tissues and increasing urine outflow.

Urea is a mineral with formula of CO(N3-H2)2 or CO(NH2)2. The corresponding IMA (International Mineralogical Association) number is IMA1972-031. The IMA symbol is Ur.

Urea is a metabolite found in or produced by Saccharomyces cerevisiae.

See also: Urea sulfate (active moiety of); Polynoxylin (monomer of); Hydrocortisone; urea (component of) ... View More ...

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH4N2O/c2-1(3)4/h(H4,2,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSQUKJJJFZCRTK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)(N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CH4N2O, Array, NH2CONH2 | |

| Record name | UREA | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/9165 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | CARBAMIDE | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

| Record name | UREA | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0595 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | urea | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Urea | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

37955-36-5 | |

| Record name | Urea, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=37955-36-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID4021426 | |

| Record name | Urea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4021426 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

60.056 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Urea appears as solid odorless white crystals or pellets. Density 1.335 g /cc. Noncombustible., Dry Powder; Dry Powder, Liquid; Dry Powder, Pellets or Large Crystals; Liquid; Liquid, Other Solid; NKRA; Other Solid; Pellets or Large Crystals; Pellets or Large Crystals, Liquid; Pellets or Large Crystals, Liquid, Other Solid; Water or Solvent Wet Solid, Colourless to white, prismatic, crystalline powder or small, white pellets, White solid with a characteristic odor; [ICSC], Solid, WHITE CRYSTALS WITH CHARACTERISTIC ODOUR. | |

| Record name | UREA | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/9165 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Urea | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | CARBAMIDE | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

| Record name | Urea | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2078 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Urea | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000294 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | UREA | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0595 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

Decomposes (NTP, 1992), Decomposes | |

| Record name | UREA | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/9165 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | UREA | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/163 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

>9 [ug/mL] (The mean of the results at pH 7.4), Soluble (NTP, 1992), Very soluble in water; Soluble in ethanol, 10 ml 95% alc, 6 ml methanol, 1 ml boiling 95% alc, 20 ml abs alc, 2 ml glycerol; almost insol in chloroform, ether; sol in concn HCl, INSOL IN BENZENE; SOL IN ACETIC ACID, Sol in pyrimidine, In water, 5.45X10+5 mg/l @ 25 °C, 545.0 mg/mL, Solubility in water: miscible | |

| Record name | SID49640652 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

| Record name | UREA | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/9165 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Urea | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03904 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | CARBAMIDE | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

| Record name | UREA | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/163 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Urea | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000294 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | UREA | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0595 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

1.34 at 68 °F (USCG, 1999) - Denser than water; will sink, 1.3230 @ 20 °C/4 °C, On further heating it decomp to biuret, NH3, cyanuric acid; pH of 10% water soln: 7.2; density of water soln (wt/wt): 1.027 @ 10%; 1.054 @ 20%; 1.145 @ 50%, g/cm³ | |

| Record name | UREA | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/9165 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | UREA | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/163 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | UREA | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0595 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

0.000012 [mmHg], 1.2X10-5 mm Hg @ 25 °C | |

| Record name | Urea | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2078 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | UREA | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/163 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Impurities |

Cyanates are present as an impurity /American Research Products Co/, 0.3-2.0 wt% of biuret is typically present in solid urea | |

| Record name | UREA | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/163 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

White crystals or powder, Tetragonal prisms | |

CAS No. |

57-13-6, 4744-36-9, 37955-36-5 | |

| Record name | UREA | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/9165 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Carbamimidic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4744-36-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Urea | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=57-13-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Urea [USP:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000057136 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isourea | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004744369 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Polyurea | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037955365 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Urea | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03904 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | urea | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757375 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | urea | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=34375 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Urea | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Urea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4021426 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Urea | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.286 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | urea | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | UREA | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8W8T17847W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | UREA | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/163 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Urea | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000294 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | UREA | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0595 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

275 °F (NTP, 1992), 132 °C to 135 °C, 132.70 °C, Ionization potential = 9 eV; Latent heat of fusion = 15.4 kJ/mol (at melting point); Latent heat of sublimation = 87.9 kJ/mol @ 25 °C; Heat of formation = -333.7 kJ/mol @ 25 °C; Decomposition temp = 135 °C, 132 °C, 132.7-135 °C | |

| Record name | UREA | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/9165 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Urea | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03904 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | CARBAMIDE | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

| Record name | UREA | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/163 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Urea | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000294 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | UREA | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0595 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Foundational & Exploratory

urea phosphate synthesis from phosphoric acid and urea

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis of urea phosphate from phosphoric acid and urea. The document details the core chemical principles, experimental protocols, and quantitative data associated with the production of this versatile compound. This compound, a salt formed from the reaction of urea and phosphoric acid, finds applications in various fields, including as a high-purity fertilizer, a feed additive, and in certain industrial processes.[1][2] This guide is intended for researchers, scientists, and professionals in drug development who require a thorough understanding of this compound synthesis.

Core Principles of Synthesis

The synthesis of this compound is fundamentally an acid-base reaction between phosphoric acid (H₃PO₄) and urea [CO(NH₂)₂]. The reaction is exothermic and results in the formation of a crystalline adduct, this compound [CO(NH₂)₂·H₃PO₄].[1] The stoichiometry of the reaction is typically a 1:1 molar ratio of urea to phosphoric acid.[1]

The chemical equation for the synthesis is as follows:

H₃PO₄ + CO(NH₂)₂ → CO(NH₂)₂·H₃PO₄

The process generally involves the dissolution of urea in phosphoric acid, followed by crystallization of the this compound product. Key factors influencing the reaction yield and product purity include reaction temperature, reaction time, concentration of reactants, and the purity of the initial phosphoric acid.[3][4] Industrial processes often utilize wet-process phosphoric acid, which contains various impurities that need to be managed to obtain a high-purity final product.[1][3]

Experimental Protocols

Several methods for the synthesis of this compound have been developed, ranging from laboratory-scale batch processes to continuous industrial production. Below are detailed experimental protocols for two common approaches.

Laboratory-Scale Synthesis using Industrial Grade Phosphoric Acid

This protocol is adapted from a wet synthesis method designed to produce high-purity crystalline this compound from untreated industrial phosphoric acid.[1]

Materials:

-

Industrial grade phosphoric acid (e.g., 52-54% P₂O₅)

-

Solid urea (granular or prilled, e.g., 46% N)

-

Distilled water (optional, for dilution)

-

Stirring hotplate

-

Reaction vessel (e.g., beaker or flask)

-

Stir bar

-

Buchner funnel and filter paper

-

Vacuum flask

-

Desiccator

Procedure:

-

A stoichiometric amount of phosphoric acid and urea (1:1 molar ratio) are added to the reaction vessel.[1]

-

The mixture is heated to a controlled temperature, typically around 50°C, under constant stirring (e.g., 150 rpm).[1] Heating is necessary to accelerate the dissolution of urea, as the process can be slow despite the exothermic nature of the reaction.

-

The reaction is allowed to proceed for a specific duration, with optimal results often achieved after 90 minutes.[1]

-

After the reaction is complete, the mixture is cooled to room temperature to induce the precipitation of this compound crystals.[1]

-

The crystallized this compound is then separated from the residual liquor by vacuum filtration using a Buchner funnel.[1]

-

The collected crystals are dried in a desiccator at ambient temperature until a constant weight is achieved.[1] The residual liquor, which contains the majority of the impurities from the initial phosphoric acid, can be collected for further analysis or disposal.

Anhydrous Synthesis Method

This method utilizes highly concentrated or anhydrous phosphoric acid to directly produce crystalline this compound, minimizing the need for extensive drying.[5][6]

Materials:

-

Concentrated phosphoric acid (>90% H₃PO₄) or anhydrous ortho-phosphoric acid

-

Solid urea

-

Reaction vessel with vigorous cooling capabilities

-

Stirring mechanism

Procedure:

-

If using crystalline anhydrous ortho-phosphoric acid, it is gently heated to transform it into a liquid.[6]

-

The concentrated phosphoric acid is preheated to 60-90°C to facilitate a spontaneous reaction with solid urea.[4][5][6]

-

Solid urea is added to the preheated phosphoric acid in a stoichiometric amount.

-

Due to the highly exothermic nature of the reaction, the system must be vigorously cooled immediately after mixing the reactants.[4][5][6]

-

The reaction is very rapid, often completing within a few seconds, resulting in the formation of dry crystalline this compound.[5][6]

-

The resulting product is ready for use without any further drying operations.[5][6]

Quantitative Data

The efficiency of this compound synthesis is evaluated based on product yield and purity. The following tables summarize key quantitative data from various studies.

Table 1: Optimal Reaction Conditions for Wet Synthesis

| Parameter | Optimal Value | Reference |

| Reaction Temperature | 50°C | [1] |

| Reaction Time | 90 minutes | [1] |

| Molar Ratio (Urea:H₃PO₄) | 1:1 | [1] |

| Crystallization Temperature | Room Temperature | [1] |

Table 2: Composition of Reactants and Product

| Substance | Component | Concentration (%) | Reference |

| Industrial Phosphoric Acid | P₂O₅ | 52.33 | |

| Urea | N | ~46 | [1] |

| This compound (Theoretical) | N | 17.7 | [4][7][8] |

| This compound (Theoretical) | P₂O₅ | 44.9 | [4][7][8] |

| Produced this compound | N | 17.0 - 17.5 | [7] |

| Produced this compound | P₂O₅ | 44.0 - 44.5 | [7] |

Table 3: Impurity Reduction in this compound from Wet Process Acid

| Impurity | Reduction in Product (%) | Reference |

| Iron (Fe) | 85-90 | [3][7] |

| Aluminum (Al) | 85-90 | [3][7] |

| Magnesium (Mg) | 85-90 | [3][7] |

Visualizations

The following diagrams illustrate the logical workflow and key relationships in the synthesis of this compound.

Caption: General workflow for the synthesis of this compound.

Caption: Anhydrous synthesis process for this compound.

Conclusion

The synthesis of this compound from phosphoric acid and urea is a well-established and versatile process. The choice of synthesis method, particularly between wet and anhydrous processes, depends on the desired product purity, the quality of the starting materials, and the available equipment. By carefully controlling reaction parameters such as temperature, time, and stoichiometry, high-yields of crystalline this compound can be consistently achieved. The purification of the product, especially when using industrial-grade phosphoric acid, is a critical step that largely relies on the crystallization process to separate the this compound from soluble impurities. The data and protocols presented in this guide provide a solid foundation for researchers and professionals working with or developing processes involving this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound [nue.okstate.edu]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. US3936501A - Process for the manufacture of crystalline this compound - Google Patents [patents.google.com]

- 6. prepchem.com [prepchem.com]

- 7. US4461913A - Production of this compound - Google Patents [patents.google.com]

- 8. epubl.ktu.edu [epubl.ktu.edu]

A Technical Guide to the Chemical and Physical Properties of Urea Phosphate Crystals

For: Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a comprehensive technical overview of the core chemical and physical properties of urea phosphate (CO(NH₂)₂·H₃PO₄) crystals. It includes quantitative data summaries, detailed experimental protocols for synthesis and characterization, and visual diagrams illustrating key processes and relationships. This guide is intended to serve as a foundational resource for professionals utilizing this compound in research, chemical synthesis, and drug development contexts.

Chemical Properties

This compound is an equimolar adduct formed from the reaction of urea and phosphoric acid.[1] Its chemical identity is defined by its molecular formula, acidic nature, and thermal behavior. The compound freely dissociates into urea and phosphoric acid when dissolved in water.[2] The aqueous solution is strongly acidic, a property that makes it useful for cleaning irrigation systems and enhancing nutrient availability in alkaline soils.[1][2] Thermally, this compound has limited stability and will decompose upon melting.[1][3]

Table 1: Summary of Chemical Properties

| Property | Value | Reference(s) |

| Molecular Formula | CO(NH₂)₂·H₃PO₄ (or CH₇N₂O₅P) | [1] |

| Molecular Weight | 158.05 g/mol | [1][4][5] |

| NPK Formula | 17-44-0 | [1][2] |

| Nitrogen (N) Content | ~17.7% (Theoretical) | [3][6] |

| Phosphorus Pentoxide (P₂O₅) Content | ~44.9% (Theoretical) | [6][7] |

| pH (1% aqueous solution) | 1.6 - 2.4 | [3][6][7][8] |

| Thermal Stability | Stable up to 120 °C; decomposes upon melting. | [1][3][9] |

| Enthalpy of Formation | -44 cal/g (from urea and 75% H₃PO₄ at 77°F) | [6] |

Physical Properties

This compound presents as colorless, transparent, or white prismatic crystals.[3][7][10] It is odorless and highly soluble in water, a key characteristic for its applications in agriculture and chemical processes.[1] Its crystal structure is well-defined, belonging to the orthorhombic system, and is characterized by a unique layered arrangement of urea and phosphate groups held together by a complex network of hydrogen bonds.[2][11]

Table 2: Summary of Physical Properties

| Property | Value | Reference(s) |

| Appearance | White, colorless transparent prismatic crystals | [1][3][7][10] |

| Melting Point | 116 - 118 °C (with decomposition) | [1][3][4][5][10] |

| Density | 1.74 - 1.77 g/cm³ | [3][5][6][7] |

| Crystal System | Orthorhombic | [3][11][12] |

| Space Group | Pbca | [11] |

| Solubility in Water | ~960 g/L (at 20 °C) | [1] |

| Solubility in Other Solvents | Soluble in ethanol; Insoluble in ethers, toluene, carbon tetrachloride | [3][7] |

Spectroscopic and Thermal Analysis Data

Characterization of this compound crystals is routinely performed using X-ray diffraction (XRD), Fourier-transform infrared (FTIR) spectroscopy, and thermal analysis methods like TGA and DSC. XRD confirms the crystalline structure, FTIR identifies the functional groups and bonding, and thermal analysis reveals its stability and decomposition profile.

Table 3: Key Spectroscopic and Thermal Analysis Data

| Analysis Method | Characteristic Features / Peaks | Reference(s) |

| X-Ray Diffraction (XRD) | Orthorhombic structure confirmed by comparison with JCPDS No. 44-0815. | [13] |

| FTIR Spectroscopy | ~3650-3200 cm⁻¹: -OH valence vibrations (from H₃PO₄ and H-bonds).~1667 cm⁻¹: Amide (-NH₂) band.~993 cm⁻¹ & ~480 cm⁻¹: PO₄³⁻ group vibrations. | [12][14] |

| TGA / DSC | ~117 °C: Endothermic peak (melting) in DSC.>120 °C: Mass loss begins in TGA, indicating decomposition. | [9][12] |

Experimental Protocols

The following sections detail standardized methodologies for the synthesis and analysis of this compound crystals.

Synthesis of this compound Crystals (Wet Process)

This protocol describes a common laboratory-scale synthesis based on the reaction of phosphoric acid and urea.[9][13]

-

Reactant Preparation: Prepare stoichiometric (1:1 molar ratio) amounts of phosphoric acid (e.g., 50-85% H₃PO₄) and solid urea.

-

Reaction: In a suitable reaction vessel equipped with a magnetic stirrer, add the phosphoric acid. Gently heat the acid to approximately 50-60 °C to facilitate the dissolution of urea.[15]

-

Mixing: While stirring, slowly add the solid urea to the preheated phosphoric acid. The reaction is exothermic, and the temperature may rise.[16] Continue stirring for a set duration, typically 60-90 minutes, to ensure the reaction is complete.[13]

-

Crystallization: After the reaction period, cool the mixture to induce crystallization. This can be done by allowing it to cool to room temperature or by using a controlled cooling bath set to 10-20 °C.[9]

-

Isolation: Collect the precipitated this compound crystals by vacuum filtration using a Büchner funnel.

-

Drying: Wash the crystals with a small amount of cold distilled water to remove any remaining mother liquor. Dry the crystals in a desiccator or in an oven at a low temperature (e.g., 40-50 °C) until a constant weight is achieved.[9]

Characterization by X-Ray Diffraction (XRD)

This protocol outlines the general procedure for obtaining an XRD pattern to confirm the crystal structure.[17][18]

-

Sample Preparation: Finely grind a small sample of the dried this compound crystals into a homogenous powder using an agate mortar and pestle.

-

Mounting: Mount the powder onto a sample holder. Ensure a flat, uniform surface for analysis.

-

Data Acquisition: Place the sample holder into the X-ray diffractometer. Set the instrument to use Cu Kα radiation (λ ≈ 1.54 Å).

-

Scanning: Perform a scan over a 2θ range appropriate for identifying the primary diffraction peaks (e.g., 10° to 60°). Use a step size of ~0.05° and a dwell time of ~1 second per step.[17]

-

Analysis: Process the resulting diffractogram to identify the peak positions (2θ values). Compare these peaks with a standard reference pattern for this compound (e.g., JCPDS file no. 44-0815) to confirm the phase identity.[13]

Characterization by Fourier-Transform Infrared (FTIR) Spectroscopy

This protocol is used to identify the functional groups present in the this compound crystal.[9][14]

-

Sample Preparation: Prepare a KBr pellet by mixing a small amount of the finely ground sample (~1-2 mg) with dry potassium bromide (~100-200 mg). Press the mixture into a transparent pellet using a hydraulic press. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.

-

Background Scan: Perform a background scan with an empty sample compartment (or just the KBr pellet) to account for atmospheric CO₂ and H₂O.

-

Sample Scan: Place the sample pellet in the spectrometer's sample holder and acquire the infrared spectrum, typically over the range of 4000 to 400 cm⁻¹.

-

Analysis: Analyze the resulting spectrum, identifying the characteristic absorption bands for O-H, N-H, C=O, and P-O functional groups to confirm the compound's structure.

Characterization by Thermal Analysis (TGA/DSC)

This protocol determines the thermal stability and decomposition profile of the crystals.[19]

-

Sample Preparation: Accurately weigh a small amount of the sample (typically 5-10 mg) into an appropriate crucible (e.g., aluminum or alumina).

-

Instrument Setup: Place the sample crucible and an empty reference crucible into the simultaneous thermal analyzer.

-

Heating Program: Heat the sample under a controlled atmosphere (e.g., nitrogen or air flow) at a constant heating rate (e.g., 10 °C/min) from ambient temperature to a temperature above its decomposition point (e.g., 300 °C).

-

Data Analysis: Analyze the TGA curve to determine the onset temperature of decomposition and the percentage of mass loss at different stages. Analyze the DSC curve to identify the melting point (endothermic peak) and any exothermic decomposition events.

Visualizations of Processes and Relationships

The following diagrams illustrate the synthesis workflow, the interplay of properties, and the conceptual role of the urea moiety in a drug development context.

Caption: A flowchart of the wet synthesis process and subsequent analytical characterization.

References

- 1. grokipedia.com [grokipedia.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. chembk.com [chembk.com]

- 4. chemicalpoint.eu [chemicalpoint.eu]

- 5. This compound CAS#: 4861-19-2 [m.chemicalbook.com]

- 6. US4461913A - Production of this compound - Google Patents [patents.google.com]

- 7. chematephosphates.com [chematephosphates.com]

- 8. toros.com.tr [toros.com.tr]

- 9. Influence of the Process Parameters on the Synthesis of this compound and the Properties of the Obtained Product | MDPI [mdpi.com]

- 10. 4861-19-2 CAS | this compound | Organic Phosphates | Article No. 06452 [lobachemie.com]

- 11. journals.iucr.org [journals.iucr.org]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. epubl.ktu.edu [epubl.ktu.edu]

- 16. prepchem.com [prepchem.com]

- 17. ijcmas.com [ijcmas.com]

- 18. X-ray Diffraction (XRD) Evaluates the Quality of Phosphate Rocks [thermofisher.com]

- 19. sites.research.unimelb.edu.au [sites.research.unimelb.edu.au]

An In-depth Technical Guide to the Molecular Structure and Bonding of Urea Phosphate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure and bonding of urea phosphate, a 1:1 adduct of urea and phosphoric acid. The information presented herein is intended to support research and development activities where a thorough understanding of this compound's solid-state chemistry is essential.

Physicochemical and Crystallographic Properties

This compound presents as a colorless, odorless, transparent prismatic crystalline solid.[1] It is highly soluble in water, forming a strongly acidic solution, but is insoluble in organic solvents such as ethers and toluene.[1][2][3] The key physicochemical and crystallographic properties are summarized in the tables below.

Table 1: Physicochemical Properties of this compound

| Property | Value | References |

| Molecular Formula | CO(NH₂)₂·H₃PO₄ | [2] |

| Molar Mass | 158.05 g/mol | [2] |

| Appearance | Colorless transparent prismatic crystals | [1] |

| Melting Point | 116-118 °C (with decomposition) | [1][2] |

| Density | ~1.77 g/cm³ | [4] |

| Solubility in Water | ~960 g/L at 20 °C | [2] |

| pH of 1% Aqueous Solution | 1.6 - 2.4 | [3] |

Table 2: Crystallographic Data for this compound

| Parameter | Value | References |

| Crystal System | Orthorhombic | [5] |

| Space Group | Pbca | [5] |

| Unit Cell Dimensions | a = 17.68 Å, b = 7.48 Å, c = 9.06 Å | [6] |

| Molecules per Unit Cell (Z) | 8 | [5] |

Molecular Structure and Bonding

The crystal structure of this compound is characterized by a distinct layered arrangement of urea and phosphoric acid molecules. These layers are oriented parallel to the (100) plane and are interconnected by an extensive and complex network of hydrogen bonds, which dictates the compound's stability and physical properties.[4][6]

Covalent Bonding

The internal geometries of the urea and phosphoric acid molecules are defined by their covalent bonds. In the urea molecule, the carbon atom is sp² hybridized, leading to a planar geometry. The C-N bonds exhibit significant double bond character.[7] The phosphoric acid molecule maintains its tetrahedral geometry around the central phosphorus atom.

Table 3: Typical Covalent Bond Lengths and Angles in Urea

| Bond/Angle | Value | Reference |

| C-N Bond Length | ~1.34 Å | [7] |

| C=O Bond Length | ~1.27 Å | [7] |

| N-C-N Angle | ~119.2° |

Hydrogen Bonding Network

The most critical aspect of this compound's structure is the intricate three-dimensional hydrogen bonding network. This network involves hydrogen bonds within the layers of urea and phosphate, as well as between these layers, creating a highly stable crystalline lattice.[4]

The hydrogen bonds can be categorized as follows:

-

O-H···O bonds: These interactions are found within the phosphate layers and also link the phosphate layers to the urea layers.

-

N-H···O bonds: These bonds exist within the urea layers and are the primary interaction linking the urea molecules to the phosphate tetrahedra.

A particularly noteworthy feature is the presence of a short, strong hydrogen bond (SSHB) between the phosphoric acid and the carbonyl oxygen of the urea molecule. Neutron diffraction studies have determined the geometry of this bond, with an O···O distance of approximately 2.40 Å and an O-H distance of about 1.16 Å, indicating a significant degree of covalent character.[5]

Experimental Protocols

The synthesis and characterization of this compound are crucial for ensuring its purity and structural integrity. The following sections detail common experimental methodologies.

Synthesis of this compound (Wet Process)

This compound is typically synthesized via an exothermic reaction between phosphoric acid and urea.[8]

Methodology:

-

Reactant Preparation: Stoichiometric amounts (1:1 molar ratio) of phosphoric acid (e.g., 52-54% P₂O₅) and solid granular urea are prepared.[8]

-

Reaction: The solid urea is mixed with the phosphoric acid in a reaction vessel under constant stirring (e.g., 150 rpm).[8] To accelerate the dissolution of urea and complete the reaction, the mixture is often heated to a temperature of 50-90 °C.[8][9] The reaction is typically carried out for a duration of 60-90 minutes.[8]

-

Crystallization: The reaction mixture is then cooled to room temperature to allow for the precipitation of this compound crystals.[8]

-

Isolation and Drying: The resulting crystals are isolated from the residual liquor by filtration, for instance, using a Buchner funnel.[8] The isolated crystals are then dried in a desiccator at ambient or slightly elevated temperatures (e.g., 40 °C for 6 hours) to obtain the final product.[8]

Structural Characterization

XRD is employed to confirm the crystalline phase and determine the crystallographic parameters of the synthesized this compound.

Methodology:

-

Sample Preparation: The crystalline this compound sample is finely ground to a homogenous powder.

-

Data Acquisition: The powder is mounted on a sample holder, and the XRD pattern is recorded using a diffractometer. Typical instrument settings include:

-

Radiation Source: CuKα (λ = 1.5418 Å)[8]

-

Voltage and Current: 30-40 kV, 30 mA

-

Scan Range (2θ): 3° to 70°

-

Step Size: 0.02°

-

Scan Speed/Dwell Time: 0.5 seconds per step

-

-

Data Analysis: The resulting diffractogram is compared with standard reference patterns for this compound (e.g., JCPDS No. 44-0815) to confirm the identity and purity of the crystalline phase.[10]

FTIR spectroscopy is used to identify the functional groups present in this compound and to confirm the formation of the adduct through the analysis of vibrational modes, particularly those involved in hydrogen bonding.

Methodology:

-

Sample Preparation: A small amount of the dried this compound sample is mixed with potassium bromide (KBr) and pressed into a pellet. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used.[8]

-

Data Acquisition: The FTIR spectrum is recorded over a wavenumber range of 4000 to 400 cm⁻¹.

-

Data Analysis: The characteristic absorption bands are assigned to their corresponding molecular vibrations. Key vibrational modes for this compound are summarized in Table 4.

Table 4: Characteristic FTIR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Assignment | Vibrational Mode | Reference |

| 3650 - 3200 | -OH and -NH₂ groups | ν (stretching) | [11] |

| ~3459 | -OH group | ν (stretching) | |

| 2760, 2310 | O-H···O | ν (stretching) | [8] |

| ~1667 | Amide (-NH₂) | δ (bending) | |

| ~1657 | Amide I (C=O) | ν (stretching) | [9] |

| 1220 | O-H···O | δ (in-plane bending) | [8] |

| 983, 927 | PO₄ group | ν (stretching) | [8] |

| 778, 873 | CO₂ vibrations | - | |

| 554 | CN₂ group | δ (bending) | [8] |

| ~480 | PO₄ group | - | |

| ν: stretching; δ: bending |

Experimental and Analytical Workflow

The logical flow from synthesis to final characterization of this compound is a critical process for ensuring product quality and for detailed research investigations.

References

- 1. chembk.com [chembk.com]

- 2. grokipedia.com [grokipedia.com]

- 3. toros.com.tr [toros.com.tr]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

solubility of urea phosphate in water at different temperatures

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of urea phosphate in water, a critical parameter for its application in various fields, including agriculture and chemical synthesis. This compound (CO(NH₂)₂·H₃PO₄) is a crystalline solid formed from a 1:1 molar ratio of urea and phosphoric acid. Its high solubility and the acidic nature of its solution are key properties influencing its use. This document details its temperature-dependent solubility, outlines standard experimental protocols for its measurement, and provides visual workflows for these methodologies.

Quantitative Solubility Data

The solubility of this compound in water demonstrates a strong positive dependence on temperature.[1] The dissolution process is endothermic, meaning that as the temperature of the water increases, the amount of this compound that can be dissolved also increases significantly.[1][2] This property is crucial for processes like cooling crystallization to obtain high-purity this compound.[2]

The following table summarizes the solubility of this compound in water at various temperatures.

| Temperature (°C) | Temperature (K) | Solubility (g / 100 g H₂O) |

| 10 | 283.15 | 71.7[3] |

| 18 | 291.15 | 91.9[3] |

| 32 | 305.15 | 135[3] |

| 46 | 319.15 | 202[3] |

Experimental Protocols for Solubility Determination

The determination of solubility is a fundamental practice in chemical and pharmaceutical sciences. The two primary methods for measuring the thermodynamic solubility of a solid compound like this compound are the equilibrium shake-flask method and the synthetic (or polythermal) method.

Equilibrium Shake-Flask Method

This is the most common and traditional method for determining thermodynamic equilibrium solubility. It involves saturating a solvent with a solute at a constant temperature and then measuring the concentration of the dissolved substance.

Detailed Methodology:

-

Preparation of Suspension: An excess amount of solid this compound is added to a known volume of deionized water in a sealed container (e.g., a flask or vial). The presence of undissolved solid is essential to ensure equilibrium is reached with a saturated solution.

-

Equilibration: The container is placed in a thermostatically controlled agitator or water bath to maintain a precise temperature. The suspension is agitated (e.g., shaken or stirred) for a predetermined period, typically 24-72 hours, to ensure that equilibrium is reached between the dissolved and undissolved solid.

-

Phase Separation: Once equilibrium is achieved, the agitation is stopped, and the solid and liquid phases are separated. This is a critical step and can be accomplished by:

-

Centrifugation: The sample is centrifuged at high speed to pellet the excess solid.

-

Filtration: The supernatant is carefully drawn and passed through a fine-pore filter (e.g., 0.22 µm) to remove any remaining solid particles. Care must be taken to avoid temperature changes during this step, which could alter the solubility.

-

-

Concentration Analysis: The concentration of this compound in the clear, saturated supernatant is determined using a suitable analytical technique. Common methods include:

-

High-Performance Liquid Chromatography (HPLC): Offers high specificity and the ability to detect impurities.

-

UV-Vis Spectroscopy: A faster method, suitable if the compound has a chromophore and no interfering substances are present.

-

Gravimetric Analysis: Involves evaporating the solvent from a known volume of the solution and weighing the remaining solid residue.

-

-

Calculation: The solubility is calculated based on the measured concentration and expressed in standard units, such as g/100 mL or mol/kg.

Synthetic (Polythermal) Method

The synthetic method involves observing the temperature at which a solution of a precisely known composition reaches saturation. This is often the method of choice for generating extensive data across a wide temperature range.

Detailed Methodology:

-

Sample Preparation: A precise mass of this compound and a precise mass of water are weighed directly into a sealed, transparent vessel equipped with a stirrer and a temperature probe.

-

Heating and Dissolution: The vessel is slowly heated while the contents are continuously stirred. Heating continues until all the solid this compound has completely dissolved, forming a clear, unsaturated solution.

-

Controlled Cooling and Observation: The solution is then cooled at a slow, controlled rate (e.g., 0.1-0.5 °C/min) with constant stirring.

-

Crystallization Point Detection: The temperature at which the very first crystals appear (the saturation temperature or cloud point) is recorded. This point is often detected visually or with an automated system, such as a laser monitoring observation system that detects changes in light transmission as particles form.[4][5]

-

Data Collection: The experiment is repeated with different, precisely known compositions of this compound and water to determine the saturation temperatures for each concentration. This data is then used to construct a solubility curve.

Visualization of Experimental Workflows

The following diagrams illustrate the logical flow of the experimental protocols described above.

Caption: Workflow diagram for the equilibrium shake-flask solubility determination method.

Caption: Workflow diagram for the synthetic (polythermal) solubility determination method.

References

An In-depth Technical Guide to the Thermal Decomposition of Urea Phosphate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Urea phosphate, a salt formed from the reaction of urea and phosphoric acid, is a compound of significant interest in various fields, including agriculture as a fertilizer and potentially in pharmaceutical formulations. Understanding its thermal decomposition behavior is crucial for its manufacturing, storage, safety assessment, and for controlling its reactivity in various applications. This technical guide provides a comprehensive overview of the thermal decomposition of this compound, detailing its decomposition pathways, the products formed, and the kinetics of the process. The guide includes a proposed reaction mechanism based on current scientific understanding, a compilation of available quantitative data from thermal analysis, and detailed experimental protocols for researchers seeking to investigate its thermal properties.

Introduction

This compound (CO(NH₂)₂·H₃PO₄) is a crystalline solid that combines the properties of its two constituent molecules. Upon heating, it undergoes a complex series of decomposition reactions, liberating both gaseous and solid products. The thermal decomposition process is influenced by factors such as the heating rate and the surrounding atmosphere. This guide will delve into the intricate chemistry of this compound's thermal degradation, providing a foundational understanding for professionals working with this compound.

Proposed Thermal Decomposition Mechanism

The thermal decomposition of this compound is a multi-step process. While the complete, detailed mechanism is a subject of ongoing research, a proposed pathway can be constructed based on the well-understood decomposition of urea and the reactions involving phosphoric acid at elevated temperatures.

The decomposition can be broadly divided into two overlapping stages: the initial decomposition of the urea moiety and the subsequent reactions involving the phosphate component, leading to the formation of condensed phosphates.

Stage 1: Decomposition of the Urea Moiety and Initial Condensation (Approx. 115°C - 250°C)

Upon heating, this compound begins to decompose near its melting point. The initial steps are believed to involve the endothermic decomposition of the urea component to ammonia (NH₃) and isocyanic acid (HNCO), which can then react with undissociated phosphoric acid or other urea molecules.[1] Concurrently, the phosphoric acid can begin to undergo condensation reactions.

A key initial reaction is the formation of ammonium diphosphate (ADP) and carbon dioxide (CO₂), which is an exothermic process.[1]

-

Reaction 1 (Urea Decomposition): CO(NH₂)₂ → NH₃ + HNCO

-

Reaction 2 (Formation of Ammonium Diphosphate): 2 CO(NH₂)₂·H₃PO₄ → (NH₄)₂H₂P₂O₇ + 2 CO₂ + 2 NH₃

Further heating leads to the formation of by-products characteristic of urea decomposition, such as biuret, through the reaction of isocyanic acid with urea.

-

Reaction 3 (Biuret Formation): CO(NH₂)₂ + HNCO → NH₂CONHCONH₂

Stage 2: Formation of Polyphosphates and Further Decomposition (Above 250°C)

At higher temperatures, the decomposition becomes more complex. The ammonium diphosphate can further react to form ammonium triphosphate (ATP) and longer-chain ammonium polyphosphates (APP). This stage is generally endothermic and is accompanied by the release of ammonia.[1] The biuret and other urea-derived intermediates also continue to decompose.

-

Reaction 4 (Formation of Ammonium Triphosphate): 3 (NH₄)₂H₂P₂O₇ → 2 (NH₄)₃H₂P₃O₁₀ + H₂O

The final solid residue at very high temperatures would likely be a mixture of various condensed phosphoric acids or phosphates.

Below is a diagram illustrating the proposed signaling pathway for the thermal decomposition of this compound.

Caption: Proposed reaction pathway for the thermal decomposition of this compound.

Quantitative Data

The following tables summarize the available quantitative data on the thermal decomposition of this compound. It is important to note that these values can vary depending on the experimental conditions.

Table 1: Kinetic Parameters for the Pyrolysis of this compound[1]

| Reaction | Pre-exponential Factor (A) | Activation Energy (Ea) |

| ADP Formation | 1.4 × 10¹³ min⁻¹ | 113 kJ mol⁻¹ |

| ATP Formation | 1.3 × 10³⁸ L mol⁻¹min⁻¹ | 311 kJ mol⁻¹ |

Note: The kinetic rate equations are r₁ = A₁exp(–EA₁/RT)Cᵤ and r₂ = A₂exp(–EA₂/RT)CₐdpCₚₐ respectively.[1]

Table 2: Thermal Decomposition Stages of this compound from TGA-DTA (Qualitative)

| Temperature Range (°C) | Mass Loss (%) | DTA Event | Associated Process |

| ~100 - 150 | Minor | Endotherm | Melting and initial decomposition of urea moiety |

| ~150 - 250 | Significant | Exotherm/Endotherm | Formation of ADP, biuret, and release of NH₃, CO₂ |

| > 250 | Gradual | Endotherm | Formation of ATP and APP, further decomposition |

Note: This is a generalized representation. Specific values for mass loss and peak temperatures are highly dependent on experimental conditions and require further detailed studies.

Experimental Protocols

To aid researchers in the study of this compound's thermal decomposition, the following detailed experimental protocols for Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and coupled TGA-Fourier Transform Infrared Spectroscopy (TGA-FTIR) are provided.

4.1. Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)

This protocol outlines a general procedure for the simultaneous TGA-DSC analysis of this compound.

Instrumentation:

-

A simultaneous thermal analyzer (STA) capable of performing TGA and DSC measurements.

-

High-purity nitrogen (99.999%) and dry air as purge gases.

-

Alumina or platinum crucibles.

-

A microbalance for accurate sample weighing.

Experimental Workflow Diagram:

Caption: Experimental workflow for TGA-DSC analysis of this compound.

Procedure:

-

Sample Preparation: Accurately weigh 5-10 mg of finely ground this compound powder into a clean, tared alumina or platinum crucible.

-

Instrument Setup:

-

Place the sample crucible and an empty reference crucible into the STA furnace.

-

Purge the furnace with high-purity nitrogen at a flow rate of 50-100 mL/min for at least 30 minutes to ensure an inert atmosphere. For analysis in an oxidative environment, use dry air at a similar flow rate.

-

-

Thermal Program:

-

Equilibrate the sample at 30°C.

-

Heat the sample from 30°C to a final temperature of 600°C (or higher, depending on the desired analysis) at a constant heating rate of 10°C/min. Other heating rates (e.g., 5, 15, and 20°C/min) can be used to study the kinetics of decomposition.

-

-

Data Acquisition: Continuously record the sample mass (TGA) and the differential heat flow (DSC) as a function of temperature.

-

Data Analysis:

-

Plot the TGA curve as percentage mass loss versus temperature. Determine the onset, peak, and end temperatures of each decomposition step from the derivative of the TGA curve (DTG).

-

Plot the DSC curve as heat flow versus temperature. Identify endothermic and exothermic peaks and calculate the enthalpy change (ΔH) for each thermal event.

-

4.2. Coupled TGA-FTIR Analysis

This protocol allows for the identification of gaseous products evolved during the thermal decomposition.

Instrumentation:

-

A thermogravimetric analyzer coupled to a Fourier Transform Infrared (FTIR) spectrometer via a heated transfer line.

-

Gas cell for the FTIR spectrometer.

-

Software for correlating TGA data with FTIR spectra.

Procedure:

-

Follow the TGA procedure as outlined in section 4.1.

-

FTIR Setup:

-

Heat the transfer line and the FTIR gas cell to a temperature sufficient to prevent condensation of the evolved gases (e.g., 200-250°C).

-

Continuously purge the TGA effluent through the gas cell of the FTIR spectrometer.

-

-

Data Acquisition:

-

Record the TGA data as described previously.

-

Simultaneously, acquire FTIR spectra of the evolved gases at regular intervals (e.g., every 30 seconds or at specific temperatures corresponding to mass loss events).

-

-

Data Analysis:

-

Correlate the FTIR spectra with the TGA/DTG data to identify the gaseous products evolved at each decomposition stage.

-

Identify characteristic absorption bands in the FTIR spectra to determine the presence of gases such as NH₃, CO₂, HNCO, and water vapor.

-

Conclusion

The thermal decomposition of this compound is a multifaceted process involving the degradation of the urea moiety and the condensation of the phosphate component. This guide has presented a proposed reaction mechanism, summarized the available quantitative data, and provided detailed experimental protocols for its investigation. While the fundamental aspects of the decomposition are understood, further research is needed to fully elucidate the complex reaction network, particularly the formation of various intermediates and the precise kinetics under different conditions. The methodologies and information provided herein serve as a valuable resource for scientists and researchers in advancing the understanding of the thermal behavior of this compound.

References

Urea Phosphate: An In-depth Technical Guide for Ruminant Nutrition Researchers

Executive Summary